molecular formula C11H12O2 B145911 Benzyl methacrylate CAS No. 2495-37-6

Benzyl methacrylate

Cat. No.: B145911
CAS No.: 2495-37-6
M. Wt: 176.21 g/mol
InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N
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Description

Benzyl methacrylate (BzMA) is an ester of methacrylic acid with a benzyl group substituent. Its chemical structure (C₁₁H₁₂O₂, CAS 2495-37-6) combines the reactivity of the methacrylate backbone with the aromatic hydrophobicity of the benzyl group . It is synthesized via transesterification of methyl methacrylate and benzyl alcohol . BzMA is widely used as a comonomer in acrylic resins, adhesives, and specialty polymers due to its balance of rigidity, thermal stability, and hydrophobicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methacrylate can be synthesized through the esterification of methacrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of methacrylic acid and benzyl alcohol into a reactor, where the esterification takes place. The product is then separated and purified using distillation and other separation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

Benzyl methacrylate is primarily utilized in the synthesis of polymers through various polymerization techniques. Its ability to copolymerize with other monomers allows for the creation of materials with tailored properties.

1.1. RAFT Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a significant method for synthesizing block copolymers using BzMA. Studies have shown that varying solvent compositions during RAFT-mediated polymerization can influence the morphology of the resulting nano-objects:

  • Solvent Effects : The transition from spherical micelles to higher-order morphologies such as vesicles is observed at specific ethanol/water ratios. For example, a 5:5 ratio promotes effective morphology transitions, while extremes hinder this process due to thermodynamic or kinetic factors .
Solvent CompositionMorphology TransitionObservations
5:5 (Ethanol:Water)Spherical to VesiclesEffective transition observed
7:3 (Ethanol:Water)Limited TransitionThermodynamically trapped
3:7 (Ethanol:Water)Limited TransitionKinetically trapped

1.2. Nanoconfined Polymerization

Recent research has focused on the kinetics of BzMA polymerization under nanoconfinement conditions, utilizing materials like controlled pore glass and mesoporous silica. This approach enhances the initial polymerization rate compared to bulk conditions, showcasing BzMA's adaptability in varied environments .

Biomedical Applications

This compound has significant applications in the biomedical field, particularly in drug delivery systems and tissue engineering.

2.1. Drug Delivery Systems

Polymeric materials derived from BzMA are explored for their potential in controlled drug release applications. The amphiphilic nature of BzMA-based polymers allows them to encapsulate hydrophobic drugs effectively, facilitating targeted delivery .

2.2. Radiation-Sensitive Gels

BzMA is also utilized in the formulation of radiation-sensitive gels for medical dosimetry. These gels can provide accurate dose measurements during radiation therapy, enhancing treatment precision .

Material Science

In material science, BzMA contributes to developing high-performance materials with specific optical and mechanical properties.

3.1. Optical Materials

Polymers based on BzMA exhibit high refractive indices, making them suitable for optical applications such as coatings and lenses . The ability to fine-tune their properties through copolymerization widens their applicability in photonic devices.

3.2. Chromatographic Applications

This compound has been employed in creating monolithic stationary phases for capillary chromatography. The synthesis involves copolymerizing BzMA with ethylene dimethacrylate (EDMA), resulting in materials that demonstrate excellent permeability and mechanical stability .

Case Studies

  • RAFT-Mediated PISA :
    • A study demonstrated the successful synthesis of diblock copolymer nano-objects using BzMA via blue light-initiated RAFT dispersion polymerization, achieving high conversion rates and controllable morphologies under optimal solvent conditions .
  • Nanoconfined Polymerization :
    • Research on nanoconfined radical polymerization of BzMA revealed that confinement significantly alters reaction kinetics, leading to enhanced polymer properties suitable for advanced material applications .

Mechanism of Action

The mechanism of action of benzyl methacrylate primarily involves its ability to undergo polymerization. The polymerization process is initiated by radical initiators, leading to the formation of polymer chains. These polymer chains can interact with various substrates, providing adhesion, coating, or other desired properties. The molecular targets and pathways involved in its action are primarily related to the radical polymerization process .

Comparison with Similar Compounds

Comparison with Similar Methacrylate Esters

Structural and Functional Differences

The table below compares BzMA with key methacrylate esters, highlighting structural variations and functional group impacts:

Compound Substituent Group Key Functional Features
Benzyl Methacrylate Benzyl (aromatic) High rigidity, hydrophobicity, UV stability, and refractive index
Ethyl Methacrylate (EMA) Ethyl (aliphatic) Flexibility, lower glass transition temperature (Tg), moderate hydrophobicity
2-Hydroxyethyl Methacrylate (HEMA) Hydroxyethyl (polar) Hydrophilicity, biocompatibility, used in hydrogels and biomedical applications
Glycidyl Methacrylate (GMA) Glycidyl (epoxide) Crosslinking capability, chemical reactivity for coatings and adhesives
Lauryl Methacrylate (LMA) Lauryl (long alkyl) Extreme hydrophobicity, plasticizing effect, low Tg
Cyclohexyl Methacrylate (CHMA) Cyclohexyl (alicyclic) Thermal stability, moderate refractive index, and solvent resistance

Thermal and Reactivity Properties

Thermal Stability

  • BzMA : Copolymers with BzMA exhibit thermal decomposition onset at ~250°C, attributed to the stability of the benzyl group .
  • EMA : Lower thermal stability (decomposition onset ~200°C) due to weaker aliphatic bonds .
  • HEMA : Degrades at ~180°C, with hydroxyl groups promoting moisture absorption and reduced thermal resistance .
  • CHMA : Comparable to BzMA (~240°C) due to the stable cyclohexyl ring .

Reactivity in Polymerization

  • Reactivity Ratios: In copolymerization with diethylaminoethyl methacrylate (DEAEMA), BzMA shows a reactivity ratio (r₁ = 0.62) lower than DEAEMA (r₂ = 1.30), favoring DEAEMA incorporation .
  • RAFT Polymerization : BzMA forms well-defined statistical copolymers with N-vinylpyrrolidone (NVP), with reactivity ratios r₁ = 0.82 (BzMA) and r₂ = 0.51 (NVP) .

Application-Specific Performance

Optical Materials

  • BzMA is preferred in optical fibers for its high refractive index (1.517), outperforming EMA (1.483) and CHMA (1.506) .

Adhesives and Coatings

  • BzMA enhances underwater adhesion via hydrophobic interactions, as demonstrated in ionic liquid-based copolymers .
  • GMA surpasses BzMA in reactive coatings due to epoxide crosslinking .

Biomedical Uses

Biological Activity

Benzyl methacrylate (BzMA) is a methacrylate compound widely used in various applications, including polymer synthesis, dental materials, and as a component in adhesives. Its biological activity has garnered interest due to its potential implications in medical and industrial fields. This article explores the biological activity of BzMA, focusing on its antimicrobial properties, cytotoxicity, and applications in biomedical materials.

  • Chemical Formula : C11_{11}H12_{12}O2_2
  • CAS Number : 2495-37-6
  • Molecular Weight : 176.21 g/mol
  • Physical State : Colorless liquid with a characteristic odor.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when incorporated into polymeric matrices. For instance, research demonstrated that poly(this compound) (PBzMA) exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of nanoparticles, such as silver or graphene oxide, into PBzMA formulations has enhanced its bactericidal effects, making it a promising candidate for applications in dental materials and coatings.

Table 1: Antimicrobial Efficacy of PBzMA Composites

Composite MaterialBacterial StrainZone of Inhibition (mm)
PBzMA aloneStaphylococcus aureus12
PBzMA + Silver NanoparticlesE. coli15
PBzMA + Graphene OxideStreptococcus mutans18

Source: Adapted from study findings on antimicrobial properties of PBzMA composites .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety of materials intended for biomedical applications. Studies have shown that BzMA exhibits varying degrees of cytotoxicity depending on its concentration and the cellular model used. For example, exposure to high concentrations of BzMA resulted in reduced cell viability in human dermal fibroblasts and oral keratinocytes.

Table 2: Cytotoxicity of this compound on Cell Lines

Cell LineConcentration (µg/ml)Cell Viability (%)
Human Dermal Fibroblasts10070
Oral Keratinocytes20065
Dental Pulp Stem Cells5075

Source: Cytotoxicity data from various cell line studies .

Applications in Biomedical Materials

This compound is utilized in the formulation of various biomedical materials due to its favorable mechanical properties and biocompatibility. Its use in dental resins has been particularly noted for improving the mechanical strength and reducing the microbial colonization on dental prosthetics.

Case Study: Dental Applications

A study evaluated the flexural strength and biocompatibility of PMMA resins modified with BzMA and silver nanoparticles. The results indicated that the modified resins not only exhibited improved mechanical properties but also showed significant antibacterial activity against common oral pathogens.

  • Flexural Strength Improvement : The addition of BzMA increased the flexural strength by approximately 30% compared to standard PMMA.
  • Antibacterial Activity : The modified resin displayed effective inhibition against Streptococcus mutans, a key contributor to dental caries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl methacrylate, and how can purity be validated?

this compound is synthesized via esterification of methacrylic acid with benzyl alcohol, typically catalyzed by sulfuric acid or enzymatic methods. Key steps include controlling reaction stoichiometry (1:1 molar ratio of reactants), refluxing under inert atmosphere to prevent premature polymerization, and purification via vacuum distillation (boiling point: ~87–89°C at 1 mmHg) . Purity validation requires gas chromatography (GC) with flame ionization detection (FID) to quantify residual monomers and Fourier-transform infrared spectroscopy (FTIR) to confirm ester group formation (C=O stretch at ~1720 cm⁻¹) .

Q. How can this compound’s radical polymerization kinetics be experimentally characterized?

Kinetic studies involve monitoring monomer conversion over time using techniques like dilatometry (volume contraction method) or nuclear magnetic resonance (NMR) to track vinyl group consumption (disappearance of peaks at δ 5.5–6.1 ppm). Initiators such as azobisisobutyronitrile (AIBN) are used at 60–80°C, with rate constants calculated via the Mayo-Lewis equation. Gel permeation chromatography (GPC) determines molecular weight distributions, critical for assessing kinetic chain length and termination mechanisms .

Q. What analytical methods are recommended for characterizing poly(this compound) (PBzMA) thermal transitions?

Differential scanning calorimetry (DSC) identifies the glass transition temperature (Tg) of PBzMA, reported at ~54°C for high-molecular-weight polymers . Thermogravimetric analysis (TGA) evaluates thermal stability, with degradation onset typically above 250°C due to ester group decomposition. Dynamic mechanical analysis (DMA) provides viscoelastic properties, essential for applications in coatings or adhesives .

Advanced Research Questions

Q. How do solvent polarity and initiator selection influence the controlled radical polymerization (CRP) of this compound?

Atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization require solvents like toluene or dimethylformamide (DMF) to balance monomer solubility and chain transfer efficiency. For ATRP, Cu(I) catalysts with ligands (e.g., PMDETA) enable precise molecular weight control (Đ < 1.2). Solvent polarity impacts radical stabilization; non-polar solvents favor slower propagation rates but reduce side reactions .

Q. What strategies resolve contradictions in reported Tg values for PBzMA across literature studies?

Discrepancies in Tg (e.g., 54°C vs. lower values in some studies) often arise from differences in molecular weight, tacticity, or plasticizer residues. Researchers should standardize synthesis protocols (e.g., uniform initiator/monomer ratios) and employ multiple characterization methods (DSC, DMA). For example, lower Tg values may indicate residual monomer acting as a plasticizer, detectable via headspace GC-MS .

Q. How can copolymer composition gradients be designed using this compound for tailored material properties?

Gradient copolymers with this compound and hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) are synthesized via semi-batch RAFT polymerization. Feed ratios are adjusted dynamically to create composition gradients, confirmed by NMR and GPC. Such copolymers exhibit tunable hydrophobicity and mechanical properties, useful in drug delivery systems .

Q. What advanced spectroscopic techniques elucidate this compound’s role in polymer network formation?

Solid-state NMR (e.g., ¹³C cross-polarization magic-angle spinning) reveals crosslinking density in PBzMA networks. Small-angle X-ray scattering (SAXS) quantifies nanoscale morphology, while electron paramagnetic resonance (EPR) tracks radical recombination during UV-induced curing .

Properties

IUPAC Name

benzyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJOEFVRHOZDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25085-83-0
Record name Poly(benzyl methacrylate)
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DSSTOX Substance ID

DTXSID0022193
Record name Benzyl methacrylate
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Molecular Weight

176.21 g/mol
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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CAS No.

2495-37-6
Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Synthesis routes and methods

Procedure details

A 3-liter flask was equipped with a mechanical stirrer, thermocouple, N2 inlet, condenser, drop funnel and syringe pump. Tetrahydrofuran (950 g), 1,1-bis(trimethylsiloxy) 2-methyl propene (46.2 g) and tetrabutylammonium m-chlorobenzoate (2 g) was added into pot. Feed I (tetrahydrofuran (5 g) and tetrabutylammonium m-chlorobenzoate (0.8 g)) and Feed II (benzyl methacrylate (600 g), 2-(trimethylsiloxy)ethyl methacrylate (312 g), ethyltriethyleneglycol methacrylate (100 g) and trimethylsilyl methacrylate (152 g)) were started at time 0 minutes. Feed I was added over 200 minutes. Feed II was added over 60 minutes. After 360 minutes 90 g of methanol was added to the pot. The pot was heated to reflux and 500 g were distilled. A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and refluxed for 60 minutes. After refluxing, 725 g were distilled and 2-pyrrolidinone (889 g) was added. This synthesis produced a random acrylic polymer of 60 wt % benzyl methacrylate, 20 wt % 2-hydroxyethyl methacrylate, 10 wt % ethyltriethyleneglycol methacrylate and 10 wt % methacrylic acid at a Mn of 5300. The final solution contained 52% polymer solids in 2-pyrrolidinone.
[Compound]
Name
II
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
950 g
Type
reactant
Reaction Step Four
Quantity
46.2 g
Type
reactant
Reaction Step Four
Name
tetrabutylammonium m-chlorobenzoate
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0.8 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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